molecular formula C5H4Na2O5 B1584422 Disodium 2-oxoglutarate CAS No. 305-72-6

Disodium 2-oxoglutarate

Cat. No. B1584422
CAS RN: 305-72-6
M. Wt: 190.06 g/mol
InChI Key: YBGBJYVHJTVUSL-UHFFFAOYSA-L
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Description

Disodium 2-oxoglutarate, also known as α-Ketoglutaric acid disodium salt hydrate or Sodium 2-oxoglutarate dibasic hydrate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .


Synthesis Analysis

The enzymatic systems and the metabolic networks mediating the synthesis of Disodium 2-oxoglutarate involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of Disodium 2-oxoglutarate .


Molecular Structure Analysis

The linear formula of Disodium 2-oxoglutarate is C5H4O5Na2· xH2O . It has a molecular weight of 190.06 (anhydrous basis) .


Chemical Reactions Analysis

Disodium 2-oxoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It lends itself to a variety of chemical manipulations, thus affording value-added products with numerous commercial applications .


Physical And Chemical Properties Analysis

Disodium 2-oxoglutarate is a grade analytical standard with a quality level of 100 . It has an assay of ≥95% . The storage temperature is 2-8°C .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Disodium 2-oxoglutarate plays a crucial role in the inhibition of 2-oxoglutarate dependent oxygenases. These enzymes are involved in various biological processes such as collagen biosynthesis, fatty acid metabolism, DNA repair, RNA, and chromatin modifications. Their inhibition has applications in plant growth retardants and pharmaceutical compounds for cardioprotection. Targeting these enzymes offers therapeutic opportunities for diseases like anemia, inflammation, and cancer. The inhibition of 2-oxoglutarate oxygenases, particularly focusing on small molecules, has been extensively studied, underscoring their potential as therapeutic targets (Rose et al., 2011).

Promotion of Carbon Flux in Biochemical Pathways

Disodium 2-oxoglutarate has been identified as a potential carbon regulator in the industry of astaxanthin production, a key compound in Haematococcus. It promotes carbon flux into astaxanthin and fatty acid biosynthesis pathways, significantly increasing the content of carotenoids, astaxanthin, and fatty acids. The upregulation of specific genes and the activation of enzymes like Acetyl-CoA carboxylase are part of this process, which doesn't compromise cell division, making it a scalable paradigm for commercial production (Lu et al., 2019).

Development of Sensors for Metabolite Detection

The development of sensors for detecting 2-oxoglutarate in living cells is another significant application. Such sensors are based on the insertion of the 2OG-binding domain into fluorescent proteins, allowing the visualization and monitoring of 2-oxoglutarate metabolism in single living cells. This sensor is highly specific to 2OG, and its fluorescence intensity increases with rising 2OG concentration, offering a dynamic response range and fast kinetics. This technology can be applied in real-time monitoring of cellular 2OG dynamics in response to nutritional challenges, providing valuable insights into cellular metabolism and the potential for disease diagnosis and monitoring (Zhang & Ye, 2014).

Industrial Applications in Biocatalysis

2-oxoglutarate-dependent oxygenases, with their versatile biocatalytic capabilities, are promising for industrial applications, especially in C-H functionalization. They are capable of carrying out a wide range of reactions, including hydroxylations, demethylations, ring formations, rearrangements, desaturations, and halogenations, making them suitable for the synthesis of amino acids, antibiotics, and other significant compounds. Continued research and enzyme engineering are expected to further enhance their reactivity and expand their industrial applications (Peters & Buller, 2019).

Safety And Hazards

When handling Disodium 2-oxoglutarate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Disodium 2-oxoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds . The generation of Disodium 2-oxoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable Disodium 2-oxoglutarate globally .

properties

IUPAC Name

disodium;2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBJYVHJTVUSL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

328-50-7 (Parent)
Record name Disodium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70944861
Record name Disodium 2-oxopentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2-oxoglutarate

CAS RN

305-72-6, 17091-15-5, 22202-68-2
Record name Disodium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 2-oxo-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-oxopentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-oxoglutaric acid, sodium salt
Source European Chemicals Agency (ECHA)
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Record name DISODIUM OXOGLURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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